![molecular formula C15H14N2O3S B2965337 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone CAS No. 2034210-20-1](/img/structure/B2965337.png)
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds, oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature . This involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications
Synthesis and Characterization
The synthesis of cephalosporin derivatives, including compounds similar to "(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone", has been extensively studied for their potential in drug delivery systems, particularly in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches. The synthesis involves complex reactions that yield compounds capable of acting as carriers for a wide range of drugs, leveraging their unique structural features for targeted drug delivery (Blau et al., 2008).
Drug Design and Antimalarial Applications
Research into bicyclic tetrahydrofuran-fused β-lactams, which share structural similarities with the compound , has demonstrated their utility in drug design, offering a novel pathway to synthesize methyl cis-3-aminotetrahydrofuran-2-carboxylates. These compounds are considered promising in the context of drug design, providing a convenient alternative to traditional compounds used in medicinal chemistry (Mollet et al., 2012).
Antibacterial Activity
Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, including both gram-positive and gram-negative bacteria. The design and synthesis of these compounds highlight the potential of bicyclic structures in developing new antibacterial drugs, particularly for treating respiratory tract infections (Odagiri et al., 2013).
Building Blocks in Medicinal Chemistry
Bridged bicyclic thiomorpholines, akin to the core structure of the compound of interest, serve as essential building blocks in medicinal chemistry. These compounds, including 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized and identified as valuable intermediates for developing novel therapeutic agents (Walker & Rogier, 2013).
properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(17-8-12-7-11(17)9-21(12,19)20)14-13-4-2-1-3-10(13)5-6-16-14/h1-6,11-12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSVMJXWIXJDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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